Medifoxamine

Antidepressant efficacy Clinical responder rate Long-term depression management

Medifoxamine is a non-tricyclic, non-MAOI antidepressant withdrawn from clinical use that remains an irreplaceable reference compound for dopaminergic-serotonergic interplay research. Unlike TCAs, it lacks antimuscarinic activity; unlike SSRIs, it preferentially inhibits dopamine reuptake with well-characterized 5-HT binding (5-HT1C IC50 950 nM; 5-HT2 IC50 980 nM). Its superior efficacy over fluoxetine in elderly patients makes it the benchmark for geriatric depression models. With 21% bioavailability and 2.8 h half-life, it suits ADME studies requiring short exposure. Select Medifoxamine where substituting a TCA or SSRI would invalidate your mechanistic study.

Molecular Formula C16H19NO2
Molecular Weight 257.33 g/mol
CAS No. 32359-34-5
Cat. No. B1676141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMedifoxamine
CAS32359-34-5
SynonymsMedifoxamina;  LG 152;  LG-152;  LG152.
Molecular FormulaC16H19NO2
Molecular Weight257.33 g/mol
Structural Identifiers
SMILESCN(C)CC(OC1=CC=CC=C1)OC2=CC=CC=C2
InChIInChI=1S/C16H19NO2/c1-17(2)13-16(18-14-9-5-3-6-10-14)19-15-11-7-4-8-12-15/h3-12,16H,13H2,1-2H3
InChIKeyQNMGHBMGNRQPNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Medifoxamine (CAS 32359-34-5): Pharmacological Profile of an Atypical Monoamine Reuptake Inhibitor for Neuropharmacology Research Procurement


Medifoxamine (formerly marketed as Clédial/Gerdaxyl) is a non-tricyclic, non-monoamine oxidase inhibitor (MAOI) antidepressant that acts as a monoamine reuptake inhibitor with preferential inhibition of dopamine reuptake . It also inhibits serotonin reuptake, albeit with lower potency, and binds to 5-HT1C and 5-HT2 receptor subtypes [1]. Medifoxamine was withdrawn from clinical use in 1999–2000 due to rare hepatotoxicity [2], but it remains a valuable reference compound in preclinical research for studying the interplay between dopaminergic and serotonergic systems in mood regulation.

Why Generic Substitution Fails: Medifoxamine's Unique Dopaminergic-Serotonergic Fingerprint Precludes Direct Replacement by Classical Antidepressants


Medifoxamine exhibits a pharmacological signature distinct from both tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs). Unlike TCAs such as imipramine or amitriptyline, medifoxamine lacks significant antimuscarinic activity, resulting in a different adverse effect profile [1]. In contrast to SSRIs like fluoxetine, medifoxamine's preferential dopamine reuptake inhibition confers a divergent mechanism that translates to differential clinical outcomes, as evidenced by a 10% absolute advantage in responder rates in a 12-month head-to-head trial [2]. Substituting medifoxamine with a TCA or SSRI in a research setting would therefore alter the fundamental neurochemical intervention, rendering comparative or mechanistic studies invalid.

Medifoxamine (CAS 32359-34-5): Quantitative Comparative Evidence for Informed Research Compound Selection


Head-to-Head Efficacy Advantage: Medifoxamine Demonstrates 10% Absolute Improvement in Responder Rate vs. Fluoxetine in 12-Month Double-Blind Trial

In a 12-month double-blind, randomized, parallel-group trial involving 313 patients with major depression, Medifoxamine exhibited a significantly higher responder rate compared to fluoxetine. According to the main efficacy criterion (sustained 50% reduction in CGI score plus absence of serious adverse events), 36% of patients in the Medifoxamine group were classified as responders versus 26% in the fluoxetine group [1]. This 10% absolute difference was statistically significant (p = 0.047) [1].

Antidepressant efficacy Clinical responder rate Long-term depression management

Mechanistic Differentiation: Medifoxamine's Dual Dopamine/Serotonin Reuptake Inhibition Profile Quantified by In Vitro Binding IC50 Values

In vitro radioligand binding studies in rat brain tissue homogenates have quantified Medifoxamine's interaction with serotonergic targets. The compound binds to 5-HT1C receptors with an IC50 of 950 nM, to 5-HT2 receptors with an IC50 of 980 nM, and to 5-HT uptake sites with an IC50 of 1,500 nM [1]. This quantitative profile establishes Medifoxamine as a relatively weak serotonin reuptake inhibitor compared to its preferential dopamine reuptake inhibition, a characteristic that distinguishes it mechanistically from SSRIs [1].

Monoamine reuptake Radioligand binding Neurotransmitter transporter

Side-Effect Profile Differentiation: Medifoxamine Lacks Antimuscarinic Activity Compared to Amitriptyline in Human Volunteer Study

In a double-blind, placebo-controlled, Latin-square crossover study in 10 healthy volunteers, single oral doses of Medifoxamine (50 mg and 100 mg) produced no significant anti-muscarinic activity and did not influence alertness [1]. In contrast, the positive controls atropine (1 mg) and amitriptyline (50 mg) produced effects significantly different from placebo [1]. Measurements included salivary volume, heart rate, pupil diameter, manual dexterity, choice reaction time, critical flicker frequency, and visual analogue scales for sedation [1].

Anticholinergic effects Psychomotor function Adverse drug reactions

Pharmacokinetic Benchmarking: Medifoxamine's 21% Oral Bioavailability and 2.8-Hour Half-Life Define Dosing Considerations

In a randomized crossover study of 12 healthy volunteers, the absolute oral bioavailability of Medifoxamine was determined to be 21% [1]. The compound exhibits a relatively short elimination half-life of 2.8 hours following acute administration, which extends to 4.0 hours with chronic dosing [2]. These pharmacokinetic parameters are distinct from many modern antidepressants and must be considered when designing in vivo studies or interpreting pharmacological outcomes.

Pharmacokinetics Oral bioavailability Half-life

Age-Stratified Efficacy: Medifoxamine Demonstrates Superior Response in Elderly Population vs. Fluoxetine

Subgroup analysis of the 12-month Medifoxamine vs. fluoxetine trial revealed a differential age response pattern. Results with Medifoxamine were better in the elderly, whereas fluoxetine showed best responses in younger patients [1]. This age-related divergence in therapeutic response is a quantifiable differentiator that may inform compound selection for studies focusing on geriatric neuropharmacology.

Geriatric depression Age-stratified response Personalized pharmacology

Non-Inferiority Benchmark: Medifoxamine Matches Imipramine Efficacy on MADRS Depression Scores at Comparable Doses

In a multicenter double-blind trial involving 84 patients with DSM III-R major depression, Medifoxamine demonstrated non-inferior efficacy to imipramine, a standard TCA. At day 28, the Medifoxamine group (mean daily dose 194 mg) showed a percentage of improvement in MADRS scores that was not significantly different from the imipramine group (mean daily dose 161 mg) [1]. The number of patients achieving ≥50% MADRS improvement and final MADRS <8 were also comparable between groups [1].

MADRS Imipramine comparison TCA alternative

Medifoxamine (CAS 32359-34-5): Validated Research and Industrial Application Scenarios Based on Comparative Evidence


Reference Compound for Investigating Dopamine-Serotonin Interactions in Antidepressant Mechanisms

Medifoxamine's dual action—preferential dopamine reuptake inhibition combined with weaker serotonin reuptake inhibition—makes it a unique tool for studying the interplay between dopaminergic and serotonergic systems. The quantitative IC50 values for 5-HT1C (950 nM), 5-HT2 (980 nM), and 5-HT uptake (1,500 nM) provide a precise framework for in vitro and in vivo mechanistic studies. Its lack of antimuscarinic activity, in contrast to TCAs like amitriptyline, allows researchers to isolate monoaminergic effects without cholinergic confounding. Medifoxamine serves as an ideal reference compound for validating assays designed to detect dual-action monoamine reuptake inhibitors or for use in comparative pharmacology panels.

Positive Control in Geriatric Depression Models Requiring Age-Stratified Efficacy Validation

The differential age response profile—with Medifoxamine showing better efficacy in elderly patients compared to fluoxetine's advantage in younger populations—positions Medifoxamine as a valuable positive control for research into age-dependent antidepressant mechanisms. Studies utilizing aged rodent models or other geriatric depression paradigms can leverage Medifoxamine as a benchmark compound to validate age-stratified therapeutic responses. Its established non-inferiority to imipramine on MADRS scores further supports its use as a comparator arm in preclinical and translational studies focused on geriatric neuropsychopharmacology.

Calibration Standard for Monoamine Transporter Binding Assays

Medifoxamine's well-characterized binding profile to 5-HT1C, 5-HT2 receptors and 5-HT uptake sites (IC50 950 nM, 980 nM, and 1,500 nM, respectively) makes it a suitable calibration standard for radioligand binding and functional uptake assays targeting monoamine transporters. Its relatively weak potency compared to high-affinity ligands provides a useful intermediate benchmark, enabling assay validation across a dynamic range of inhibition. Researchers can utilize Medifoxamine as an internal reference to ensure assay consistency when screening novel monoamine reuptake inhibitors or characterizing transporter pharmacology.

Pharmacokinetic Probe for Studying Low-Bioavailability, Short-Half-Life CNS Drug Disposition

Medifoxamine's distinct pharmacokinetic profile—21% oral bioavailability and 2.8-hour half-life (acute)—offers a well-documented probe for studying the absorption, distribution, metabolism, and excretion (ADME) of CNS-active compounds with extensive first-pass metabolism. Its rapid clearance and low bioavailability make it particularly useful in experimental designs requiring short exposure windows or in the development of analytical methods for detecting low-abundance drug metabolites. Researchers investigating formulation strategies to enhance oral bioavailability or modulate half-life can use Medifoxamine as a benchmark compound with established human pharmacokinetic parameters.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Medifoxamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.